Bupropion+naltrexone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

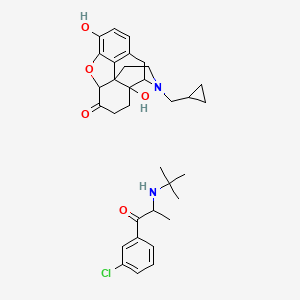

Bupropion and naltrexone is a combination medication used primarily for the management of chronic obesity in adults. Bupropion is a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, while naltrexone is an opioid receptor antagonist. This combination has been shown to have synergistic effects on weight loss when used alongside a reduced-calorie diet and increased physical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Bupropion Hydrochloride

Synthesis: Bupropion is synthesized through a multi-step process starting from 3-chloropropiophenone. The key steps involve bromination, followed by reaction with tert-butylamine, and finally, conversion to the hydrochloride salt.

Reaction Conditions: The bromination step typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid. The reaction with tert-butylamine is carried out under reflux conditions.

-

Naltrexone Hydrochloride

Synthesis: Naltrexone is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and cyclization reactions.

Reaction Conditions: The oxidation step uses reagents like potassium permanganate or chromium trioxide. The reduction step often employs hydrogenation with a palladium catalyst.

Industrial Production Methods

Industrial production of bupropion and naltrexone involves scaling up the laboratory synthesis processes. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the simultaneous determination and quality control of the active pharmaceutical ingredients .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Bupropion can undergo oxidation reactions, particularly at the amine group, forming hydroxylated metabolites.

Reduction: Naltrexone can be reduced to its corresponding alcohol, 6β-naltrexol.

Substitution: Both compounds can undergo nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Bupropion: Hydroxylated metabolites.

Naltrexone: 6β-naltrexol.

Wissenschaftliche Forschungsanwendungen

Bupropion and naltrexone have several scientific research applications:

Chemistry: Used as reference standards in analytical chemistry for the development of chromatographic methods.

Biology: Studied for their effects on neurotransmitter systems and receptor binding.

Medicine: Primarily used in the treatment of obesity, depression, and substance use disorders.

Industry: Employed in the pharmaceutical industry for the development of weight management medications.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sibutramine: A norepinephrine and serotonin reuptake inhibitor used for weight loss.

Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.

Phentermine: A sympathomimetic amine used as an appetite suppressant.

Uniqueness

Eigenschaften

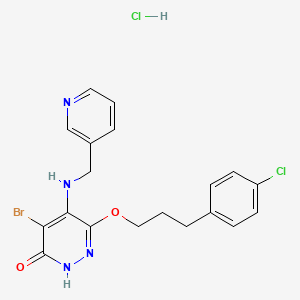

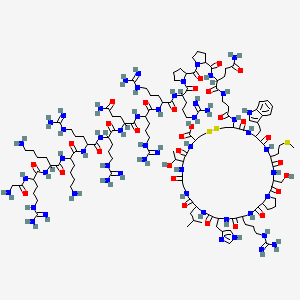

Molekularformel |

C33H41ClN2O5 |

|---|---|

Molekulargewicht |

581.1 g/mol |

IUPAC-Name |

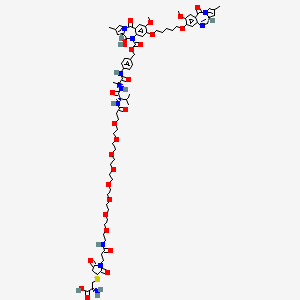

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3 |

InChI-Schlüssel |

KVNBDVQGENTICK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

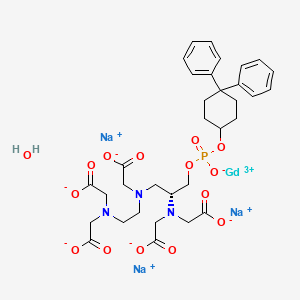

![trisodium;2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium](/img/structure/B10832364.png)

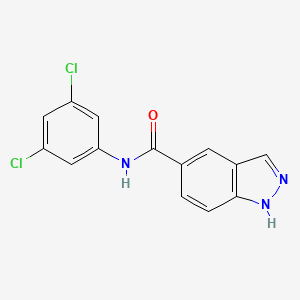

![2-[(2-Methylsulfanylethylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10832366.png)

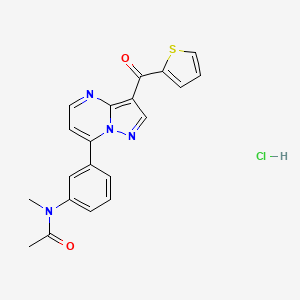

![disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid](/img/structure/B10832377.png)

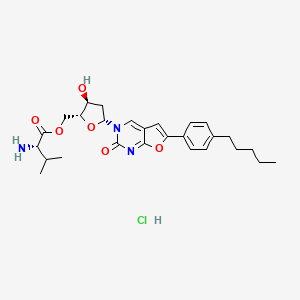

![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832385.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B10832394.png)